Methyl 4-bromo-3-methylisoxazole-5-carboxylate

Isoxazole chemistry Palladium catalysis Medicinal chemistry

Isoxazole diversification often suffers from multi-step protection/deprotection sequences or lacks orthogonal functional handles. This compound solves the inefficiency by integrating a C4-bromine (for Pd-catalyzed cross-coupling) and a C5-methyl ester (for hydrolysis/amidation) on a single isoxazole core. - Enables rapid SAR exploration via Suzuki, Heck, or Sonogashira reactions - Serves as direct precursor to 3,4,5-trisubstituted bioactive isoxazoles - Confirmed by NMR, HPLC, GC; supplied at 95-98% purity

Molecular Formula C6H6BrNO3
Molecular Weight 220.02
CAS No. 1092301-44-4
Cat. No. B3045520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-methylisoxazole-5-carboxylate
CAS1092301-44-4
Molecular FormulaC6H6BrNO3
Molecular Weight220.02
Structural Identifiers
SMILESCC1=NOC(=C1Br)C(=O)OC
InChIInChI=1S/C6H6BrNO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3
InChIKeyGKULKMLWCMYFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-methylisoxazole-5-carboxylate: A Strategic Building Block


Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS 1092301-44-4) is a heterocyclic building block featuring a bromine atom at the 4-position and a methyl ester at the 5-position of the isoxazole core . This substitution pattern provides a distinct synthetic handle: the bromine enables modular diversification via palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the ester group offers orthogonal reactivity for hydrolysis, amidation, or reduction [1]. Its structural assignment is confirmed by standard analytical techniques including NMR, HPLC, and GC, with commercially available material typically supplied at 95–98% purity .

Orthogonal handles C4-Br enables cross-coupling; C5-ester supports orthogonal transformations.
Modular diversification Reported to streamline sequential derivatization without extra protection steps.
Analytical documentation Multi-method characterization supports reproducibility review in synthesis workflows.

Why Simple Isoxazoles Cannot Replace Methyl 4-bromo-3-methylisoxazole-5-carboxylate


Attempts to substitute methyl 4-bromo-3-methylisoxazole-5-carboxylate with simpler isoxazole derivatives (e.g., 4-bromo-3-methylisoxazole lacking the ester, or 3-methylisoxazole-5-carboxylate lacking the bromine) introduce significant inefficiencies. These analogs require additional protection/deprotection steps or alternative activation strategies, increasing step count and reducing overall yield. The combination of a C4-bromine (for cross-coupling) and a C5-ester (for further functionalization or as a masked carboxylic acid) is a key structural attribute that streamlines the construction of complex isoxazole-containing scaffolds . The quantitative evidence below demonstrates how this specific substitution pattern directly translates to enhanced synthetic versatility and efficiency.

Mono-functional analog (no ester)
Lacks C5-ester handle; requires extra protection/deprotection to introduce a carboxylate, increasing step count and potential yield loss.
Mono-functional analog (no bromine)
Absence of C4-bromine removes direct cross-coupling entry; alternative activation strategies needed, limiting modular diversification.
5-Amino isoxazole analog
Nucleophilic amine may interfere with Pd catalysis unless masked, adding at least one synthetic operation compared to the target compound.

Quantitative Advantages of Methyl 4-bromo-3-methylisoxazole-5-carboxylate


Dual-Functional Handle for Sequential Derivatization

Methyl 4-bromo-3-methylisoxazole-5-carboxylate features both a C4-bromine and a C5-ester, allowing for sequential functionalization (e.g., Suzuki coupling at C4 followed by ester hydrolysis at C5) without the need for protecting group manipulations. This is in contrast to the analog 4-bromo-3-methylisoxazole, which lacks the ester handle and thus provides only a single point of diversification . The presence of both groups reduces the typical synthetic step count by at least one protection/deprotection sequence compared to using a mono-functional isoxazole .

Synthetic Handles
Class-level inference
2 orthogonal handles (C4-Br, C5-CO₂Me) vs 1 handle in mono-functional analog
May reduce synthetic steps by ≥1 protection/deprotection sequence
Comparison based on structural analysis; experimental validation advised
Isoxazole chemistry Palladium catalysis Medicinal chemistry

Suzuki-Miyaura Cross-Coupling for Rapid Library Synthesis

The C4-bromine substituent in methyl 4-bromo-3-methylisoxazole-5-carboxylate is positioned for efficient Suzuki-Miyaura cross-coupling, a transformation well-precedented for 3,4-disubstituted 5-bromoisoxazoles [1][2]. While specific yield data for this exact compound is not publicly available, the bromine atom's reactivity is supported by its use as an intermediate for subsequent couplings to construct diverse molecular scaffolds [2]. In contrast, the 5-amino analog (5-amino-4-bromo-3-methylisoxazole) would require additional steps to mask the nucleophilic amine during palladium catalysis .

Cross-Coupling Fit
Supported by class precedent
C4-Br is a competent electrophile for Suzuki-Miyaura; avoids amine protection needed in 5-amino analog
Streamlines library synthesis without additional masking steps
Reactivity inferred from 3,4-disubstituted 5-bromoisoxazoles
Cross-coupling Suzuki-Miyaura Isoxazole diversification

Drug-Like Lipophilicity and Solubility Profile

Computational predictions indicate that methyl 4-bromo-3-methylisoxazole-5-carboxylate possesses a consensus LogP of 1.56 and an estimated aqueous solubility (LogS ESOL) of -2.45 (0.784 mg/mL) . These values fall within favorable ranges for central nervous system (CNS) and oral drug candidates, as defined by commonly used drug-likeness filters. For comparison, the analog 3-methylisoxazole-5-carboxylic acid (without the 4-bromo and methyl ester) exhibits a lower LogP (~0.5) and higher solubility, which may limit its passive membrane permeability .

Physicochemical Profile
Cross-study comparable
Consensus LogP 1.56, LogS (ESOL) −2.45
Supports membrane permeability assessment in hit-to-lead contexts
Computational predictions; experimental confirmation recommended
Drug-likeness Lipophilicity Physicochemical properties

Verified Purity and Structural Integrity

Commercial suppliers provide methyl 4-bromo-3-methylisoxazole-5-carboxylate with a standard purity of ≥95%, with batch-specific quality control data including NMR, HPLC, and GC available . This level of analytical characterization ensures reproducibility in research and development settings. While many isoxazole intermediates are offered, not all suppliers provide comprehensive analytical documentation, making this compound a reliable choice for sensitive synthetic applications .

Quality Assurance
Supporting evidence
≥95% purity, multi-method reports (NMR, HPLC, GC)
Facilitates reproducibility review in sensitive synthetic applications
Batch-specific documentation recommended
Quality control Analytical chemistry Reproducibility

Applications of Methyl 4-bromo-3-methylisoxazole-5-carboxylate in Pharma & Agrochemical R&D


Isoxazole Library Diversification by Parallel Synthesis

The dual-functionality of methyl 4-bromo-3-methylisoxazole-5-carboxylate makes it an ideal core for generating diverse libraries of isoxazole analogs . The C4-bromine can be elaborated with a variety of aryl or heteroaryl boronic acids under standard Suzuki-Miyaura conditions, while the C5-ester can be subsequently hydrolyzed to a carboxylic acid or converted to an amide, enabling rapid exploration of structure-activity relationships (SAR) around the isoxazole core. This is a key advantage over analogs that require additional steps to install a functional handle.

3,4,5-Trisubstituted Isoxazoles for Medicinal Chemistry

This compound serves as a direct precursor to 3,4,5-trisubstituted isoxazoles, a motif found in numerous bioactive molecules [1]. Through sequential or one-pot cross-coupling and functional group interconversion, researchers can efficiently access a chemical space that would otherwise require lengthier de novo syntheses. The established reactivity of the C4-bromine in Pd-catalyzed reactions provides a reliable entry point for this class of compounds [1].

Building Block for Agrochemical Discovery

Isoxazole derivatives are a prominent class in agrochemical research, with applications as herbicides, fungicides, and insecticides [2]. The synthetic flexibility of methyl 4-bromo-3-methylisoxazole-5-carboxylate allows for the rapid exploration of isoxazole-based chemotypes in agrochemical discovery programs. Its ability to undergo diverse cross-coupling reactions facilitates the generation of novel analogs for screening against agricultural pests and pathogens [2].

Late-Stage Functionalization for Complex Molecules

Due to its orthogonal reactivity, this building block can be employed in the late stages of complex molecule synthesis to introduce an isoxazole moiety with minimal disruption to existing functional groups . The mild conditions required for Suzuki-Miyaura coupling of the C4-bromine are compatible with a range of sensitive functionalities, making it a valuable tool for diversifying advanced intermediates in total synthesis or medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Isoxazole library diversification
Orthogonal Br/ester handles
Step-count reduction and SAR exploration
3,4,5-Trisubstituted isoxazole synthesis
Pd-catalyzed cross-coupling compatibility
Suzuki-Miyaura reactivity at C4
Agrochemical discovery chemotypes
Diversifiable isoxazole core
Screening for herbicidal/fungicidal activity
Late-stage functionalization
Mild cross-coupling conditions
Compatibility with sensitive functional groups

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